Fluorescein-Azide: An In-depth Technical Guide for Researchers and Drug Development Professionals
Fluorescein-Azide: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fluorescein-azide is a fluorescent probe that has become an indispensable tool in biological research and drug development. It combines the bright, stable, and well-characterized green fluorescence of the fluorescein (B123965) core with the versatile bioorthogonal reactivity of an azide (B81097) group. This unique combination allows for the precise and efficient labeling of a wide array of biomolecules, including proteins, nucleic acids, and glycans, through "click chemistry." This guide provides a comprehensive overview of the core properties, applications, and experimental protocols for fluorescein-azide, tailored for researchers, scientists, and professionals in the field of drug development.
Core Properties of Fluorescein-Azide
Fluorescein-azide, often referred to as 6-FAM-Azide or 6-Carboxyfluorescein Azide, is a derivative of fluorescein that has been functionalized with an azide moiety. This modification allows it to readily participate in azide-alkyne cycloaddition reactions. The key chemical and spectral properties are summarized in the tables below.
Chemical Properties
| Property | Value | References |
| Molecular Formula | C₂₄H₁₈N₄O₆ | [1][2] |
| Molecular Weight | 458.43 g/mol | [1][2] |
| Appearance | Yellow to orange solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Solubility | DMSO, DMF, MeOH | [1] |
| Storage Conditions | -20 °C, protected from light | [1][3] |
Spectral Properties
| Property | Value | Conditions | References |
| Excitation Maximum (λex) | ~495 nm | 50 mM PBS, pH 9 | [1][3] |
| Emission Maximum (λem) | ~520 nm | 50 mM PBS, pH 9 | [1][3] |
| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | 50 mM PBS, pH 9 | [1] |
| Quantum Yield (Φf) | ~0.92 | 0.1 M NaOH | [4][5] |
| Quantum Yield (Φf) | 0.79 | Ethanol | [4] |
Key Applications in Research and Drug Development
The primary utility of fluorescein-azide lies in its ability to be conjugated to alkyne-modified biomolecules via click chemistry. This has led to its widespread adoption in various applications:
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Bioconjugation: Fluorescein-azide is extensively used to label proteins, peptides, nucleic acids, and other biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. This allows for the sensitive detection and quantification of these molecules.[1]
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Cellular Imaging: Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy and high-content screening.[1] It can be used to visualize the localization, trafficking, and dynamics of labeled biomolecules within living cells.
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Drug Discovery: In drug development, fluorescein-azide can be used to track the distribution of alkyne-modified drug candidates, study their interactions with cellular targets, and develop fluorescence-based assays for screening and diagnostics.[1]
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Diagnostics and Biosensing: The bright fluorescence of fluorescein enables the development of sensitive diagnostic assays and biosensors for the detection of specific biomarkers.[1]
Experimental Protocols
The two main types of click chemistry reactions used to conjugate fluorescein-azide to alkyne-modified molecules are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with fluorescein-azide using a copper(I) catalyst.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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Fluorescein-azide stock solution (10 mM in DMSO)
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Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (250 mM in water)
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Sodium ascorbate (B8700270) stock solution (1 M in water, freshly prepared)
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Reaction buffer (e.g., PBS, pH 7.4)
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Size-exclusion chromatography column for purification
Procedure:
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Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the reaction buffer.
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Add Fluorescein-Azide: Add the fluorescein-azide stock solution to the protein solution. A 5-10 fold molar excess of the probe over the protein is typically recommended.
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Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio to form the copper(I) catalyst complex.
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Add the Catalyst: Add the copper catalyst complex to the protein-probe mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
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Initiate the Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
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Purification: Purify the labeled protein from excess reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines a copper-free method for labeling live cells that have been metabolically engineered to display azide groups on their surface.
Materials:
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Mammalian cells cultured in appropriate medium
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Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
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Fluorescein-azide conjugated to a strained alkyne (e.g., DBCO-Fluor 488) stock solution (1 mM in DMSO)
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Phosphate-buffered saline (PBS)
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Cell culture plates or coverslips for imaging
Procedure:
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Metabolic Labeling:
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Culture cells in the presence of Ac₄ManNAz (typically 25-50 µM) for 1-3 days. This allows the cells to metabolize the azido (B1232118) sugar and display azide groups on their surface glycans.
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-
Prepare Staining Solution:
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Dilute the DBCO-Fluor 488 stock solution in PBS to a final concentration of 5 µM.
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-
Cell Washing:
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After the incubation with Ac₄ManNAz, gently wash the cells three times with PBS to remove any unincorporated azido sugar.
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-
Staining:
-
Add the DBCO-Fluor 488 staining solution to the cells.
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-
Incubation:
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Incubate the cells for 30-60 minutes at 37°C, protected from light.
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-
Final Washes:
-
Remove the staining solution and wash the cells three times with PBS.
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-
Imaging:
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The cells are now fluorescently labeled and ready for imaging using a fluorescence microscope with appropriate filters for fluorescein (e.g., 488 nm excitation, 520 nm emission).
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Conclusion
Fluorescein-azide is a powerful and versatile tool for the fluorescent labeling of biomolecules in a wide range of applications, from fundamental biological research to drug discovery and diagnostics. Its bright and stable fluorescence, combined with the specificity and efficiency of click chemistry, provides researchers with a robust method for visualizing and quantifying biological processes. The experimental protocols provided in this guide offer a starting point for the successful implementation of fluorescein-azide in your research endeavors. As with any experimental technique, optimization of reaction conditions may be necessary to achieve the best results for your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. nanocs.net [nanocs.net]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
